molecular formula C17H28Cl4N2O3 B14709229 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride CAS No. 22820-28-6

1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride

Cat. No.: B14709229
CAS No.: 22820-28-6
M. Wt: 450.2 g/mol
InChI Key: KUIDOEMERXCOHQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a morpholinoethyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate halogenated compound to form the dichlorophenoxy intermediate.

    Introduction of the Morpholinoethyl Group: The intermediate is then reacted with an ethylamine derivative containing a morpholine ring under controlled conditions to introduce the morpholinoethyl group.

    Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the dichlorophenoxy group with other functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenoxy)-3-(ethylamino)-2-propanol: Lacks the morpholinoethyl group.

    1-(2,4-Dichlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Similar structure but different substituents.

Uniqueness

1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the dichlorophenoxy and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

22820-28-6

Molecular Formula

C17H28Cl4N2O3

Molecular Weight

450.2 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[ethyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride

InChI

InChI=1S/C17H26Cl2N2O3.2ClH/c1-2-20(5-6-21-7-9-23-10-8-21)12-15(22)13-24-17-4-3-14(18)11-16(17)19;;/h3-4,11,15,22H,2,5-10,12-13H2,1H3;2*1H

InChI Key

KUIDOEMERXCOHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1CCOCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl

Origin of Product

United States

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